![molecular formula C17H17N3O3 B1210888 Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- CAS No. 128311-86-4](/img/structure/B1210888.png)
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]-
Overview
Description
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an impurity in Rivaroxaban, a novel antithrombotic agent that acts as a direct FXa inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves multiple steps. One common method includes the reaction of 4-(4-pyridinyl)benzaldehyde with (S)-glycidyl butyrate to form an intermediate, which is then reacted with acetamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Antibacterial Activity
Research has shown that compounds similar to Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- exhibit significant antibacterial properties. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed.
- Case Study : A study published in the European Journal of Medicinal Chemistry highlighted the synthesis of oxazolidinone derivatives and their evaluation against various bacterial strains. The findings indicated that modifications to the oxazolidinone ring could enhance antibacterial efficacy .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties, which are crucial in the development of treatments for neurodegenerative diseases.
- Case Study : Research on related oxazolidinone compounds revealed their potential as neuroprotective agents. In vitro studies demonstrated that these compounds could reduce oxidative stress and neuronal cell death, suggesting a pathway for developing drugs aimed at conditions like Alzheimer's disease .
Drug Design Implications
Acetamide derivatives are being explored as potential leads for new drug development due to their unique structural features that can be optimized for increased bioactivity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the efficacy of Acetamide derivatives. Researchers have focused on modifying the pyridine and phenyl groups to enhance interaction with biological targets.
Modification | Effect on Activity |
---|---|
Substituting different groups on the pyridine ring | Increased binding affinity to bacterial ribosomes |
Altering the position of substituents on the phenyl group | Enhanced neuroprotective activity |
Synthesis of New Derivatives
Ongoing research involves synthesizing novel derivatives of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- to explore their pharmacological profiles.
Mechanism of Action
The mechanism of action of Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- involves its interaction with specific molecular targets. It acts as an inhibitor of Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: A direct FXa inhibitor with a similar structure.
Apixaban: Another FXa inhibitor used as an anticoagulant.
Edoxaban: Similar in function and used for preventing stroke and systemic embolism.
Uniqueness
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Its role as an impurity in Rivaroxaban highlights its relevance in quality control and pharmaceutical research .
Biological Activity
Acetamide, N-[[(5S)-2-oxo-3-[4-(4-pyridinyl)phenyl]-5-oxazolidinyl]methyl]- (CAS No. 128312-07-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of Acetamide is C17H18ClN3O3 with a molecular weight of 347.8 g/mol. The compound features an oxazolidinone ring and a pyridine moiety, which are significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C17H18ClN3O3 |
Molecular Weight | 347.8 g/mol |
CAS Number | 128312-07-2 |
Synonyms | N-[[(5S)-2-oxo-3-(4-(4-pyridinyl)phenyl)-5-oxazolidinyl]methyl]acetamide; Monohydrochloride (9CI) |
Biological Activity
1. Mechanism of Action:
Research has indicated that compounds similar to Acetamide exhibit inhibitory effects on various enzymes, including acid ceramidase (AC), which is crucial in sphingolipid metabolism. Inhibition of AC can lead to altered cellular signaling pathways, impacting processes such as cell proliferation and apoptosis .
2. Structure-Activity Relationship (SAR):
The SAR studies highlight that modifications in the chemical structure can significantly affect the potency and selectivity of the compound against target enzymes. For instance, substituents on the oxazolidinone ring have been shown to enhance inhibitory activity against AC, with specific configurations leading to improved pharmacokinetic profiles in vivo .
3. Case Studies:
A notable study evaluated a series of substituted oxazol-2-one derivatives, revealing that certain analogs demonstrated IC50 values in the low micromolar range against AC, indicating strong inhibitory potential . These findings suggest that Acetamide and its derivatives could serve as valuable pharmacological tools for exploring therapeutic applications in conditions mediated by sphingolipid dysregulation.
Research Findings
Recent investigations into the biological activity of Acetamide have yielded promising results:
- In Vitro Studies: In human neuroblastoma SH-SY5Y cells, certain derivatives exhibited significant engagement with AC, demonstrating their potential as therapeutic candidates for neurodegenerative diseases .
- Pharmacokinetics: Studies indicate favorable absorption and distribution characteristics for some analogs when administered orally or intravenously in animal models, suggesting potential for clinical application .
Properties
IUPAC Name |
N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-10-16-11-20(17(22)23-16)15-4-2-13(3-5-15)14-6-8-18-9-7-14/h2-9,16H,10-11H2,1H3,(H,19,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUSJGSEEOKKNJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30926103 | |
Record name | N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128311-86-4 | |
Record name | E 3709 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128311864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-({2-Oxo-3-[4-(pyridin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)ethanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30926103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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